Mecobalamin-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Mecobalamin-d3 is a stable isotope-labeled analog of the active B12 coenzyme, featuring a +3 Da mass shift for precise LC-MS/MS quantitation. It co-elutes with endogenous mecobalamin to correct for matrix effects, extraction variability, and ionization differences—unlike surrogate internal standards that introduce systematic bias. This ≥95% pure deuterated standard is essential for achieving ≤15% accuracy and precision in pharmacokinetic studies, tissue distribution assays, and method validations per FDA/EMA guidelines. It ensures reliable quantification in complex biological matrices including human plasma, tissue homogenates, and food matrices.

Molecular Formula C₆₃H₈₈D₃CoN₁₃O₁₄P⁻
Molecular Weight 1347.4
Cat. No. B1154733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecobalamin-d3
SynonymsMethyl-5,6-dimethylbenzimidazolylcobalamin-d3;  Methyl Vitamin B12-d3;  MeCbl-d3;  Algobaz-d3;  Hitocobamin-M-d3;  Methycobal-d3;  Methylcobaz-d3; 
Molecular FormulaC₆₃H₈₈D₃CoN₁₃O₁₄P⁻
Molecular Weight1347.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mecobalamin-d3: A Deuterated Vitamin B12 Internal Standard for LC-MS/MS Quantification


Mecobalamin-d3 is a stable, isotopically labeled analog of the biologically active vitamin B12 coenzyme mecobalamin (methylcobalamin), where three hydrogen atoms in the methyl group attached to the central cobalt atom have been replaced with deuterium, increasing its molecular weight from 1344.38 g/mol to 1347.40 g/mol . This deuterated form is specifically synthesized for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling the precise and accurate measurement of endogenous mecobalamin levels in complex biological matrices such as human plasma . Mecobalamin itself differs from synthetic cyanocobalamin by the substitution of a methyl group for the cyano group at the cobalt, making it the naturally occurring, neurologically active coenzyme form essential for methionine synthase and methylmalonyl-CoA mutase activity [1].

Why Mecobalamin-d3 Cannot Be Replaced by Unlabeled Mecobalamin or Alternative Internal Standards in Quantitative Bioanalysis


In quantitative LC-MS/MS analysis of endogenous mecobalamin, the use of unlabeled mecobalamin as an external standard fails to correct for variability introduced during sample preparation, extraction recovery, ionization efficiency, and matrix effects, which can be substantial in biological fluids [1]. While alternative internal standards like cyanocobalamin or other cobalamins may be considered, they exhibit different chromatographic retention times and ionization responses, leading to systematic quantification errors. Mecobalamin-d3, as a stable isotope-labeled (SIL) analog, co-elutes with the analyte and experiences nearly identical sample processing and instrument conditions, thereby normalizing these sources of variability and ensuring method accuracy and precision as required by bioanalytical method validation guidelines . Its three-deuterium substitution provides a sufficient mass shift (+3 Da) for unambiguous mass spectrometric differentiation from the unlabeled analyte, making it the analytically essential, non-substitutable internal standard for precise mecobalamin quantification.

Quantitative Differentiation of Mecobalamin-d3: Comparator-Based Evidence for Scientific Selection


Mecobalamin-d3 vs. Unlabeled Mecobalamin: Bioanalytical Method Accuracy and Precision in Human Plasma

In a validated LC-MS/MS method for quantifying endogenous mecobalamin in human plasma, Mecobalamin-d3 was used as the internal standard. The method demonstrated acceptable accuracy and precision of ≤15% across the calibration range of 0.05 to 20 ng/mL [1]. This performance is contingent on the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability; using unlabeled mecobalamin as an external standard would not provide this correction, leading to significantly higher variability and potentially failing bioanalytical method validation criteria.

Bioanalysis LC-MS/MS Pharmacokinetics

Mecobalamin-d3 vs. Non-Deuterated Mecobalamin: Stability and Storage for Method Validation

A key advantage of using Mecobalamin-d3 as an internal standard is its stability profile, which is critical for method validation and long-term study use. In a validated LC-MS/MS method, the analyte (unlabeled mecobalamin) was found to be stable in plasma at room temperature for 21 hours when protected from light (<10 lux) and for 205 days when stored frozen [1]. As a stable isotope-labeled analog, Mecobalamin-d3 exhibits identical or highly similar stability characteristics, ensuring that the internal standard remains consistent over the entire analytical run and storage period, thereby maintaining method reliability. Non-deuterated mecobalamin cannot be used as an internal standard due to its indistinguishability from the endogenous analyte.

Stability Method Validation Bioanalysis

Mecobalamin-d3 vs. Cyanocobalamin Internal Standards: Liver Uptake and Metabolic Differentiation

While Mecobalamin-d3 serves as an internal standard, the biological behavior of its non-deuterated form (mecobalamin) differs significantly from cyanocobalamin, which is relevant when considering alternative internal standards. In rat studies, although net absorption of mecobalamin and cyanocobalamin was similar, the liver uptake of ⁵⁷Co was greater with mecobalamin than with cyanocobalamin, suggesting preferential tissue distribution and conversion to coenzyme forms [1]. This differential tissue uptake underscores why cyanocobalamin or its deuterated analogs would be inappropriate internal standards for mecobalamin quantification in tissue distribution studies, as they do not mimic the analyte's in vivo fate. Mecobalamin-d3, being a direct isotopic analog, perfectly tracks the analyte's distribution and metabolism.

Pharmacokinetics Vitamin B12 Metabolism

Mecobalamin-d3 vs. Non-Deuterated Mecobalamin: Matrix Effect Correction in LC-MS/MS

A primary advantage of deuterated internal standards like Mecobalamin-d3 is their ability to correct for matrix effects in LC-MS/MS. Studies on stable isotope-labeled standards demonstrate that they have similar extraction recovery, ionization response, and matrix effects as their unlabeled counterparts, thereby improving quantification accuracy [1]. In contrast, non-deuterated mecobalamin cannot be used as an internal standard because it is indistinguishable from the endogenous analyte. While alternative, non-isotopic internal standards (e.g., cyanocobalamin) may be used, they often exhibit different chromatographic behavior and ionization efficiencies, leading to incomplete matrix effect correction and potential quantification bias.

LC-MS/MS Matrix Effects Quantification

Mecobalamin-d3 vs. Unlabeled Mecobalamin: Isotopic Purity for Analytical Reliability

The analytical reliability of a deuterated internal standard depends on its isotopic purity. For Mecobalamin-d3, vendor specifications indicate a purity of ≥95% (by NMR and HPLC-MS) and a deuterium incorporation of ≥98% . This high isotopic purity ensures minimal interference from unlabeled mecobalamin in the mass spectrometry channel, which is critical for accurate quantification of low endogenous concentrations. Unlabeled mecobalamin cannot provide the mass differentiation needed for an internal standard, and lower purity deuterated standards could introduce significant cross-talk and quantification errors.

Isotopic Purity Quality Control LC-MS/MS

Mecobalamin-d3 vs. ¹⁵N-Labeled Cobalamins: Suitability for Mecobalamin-Specific Quantification

While multiple stable isotope dilution assays exist for cobalamins using ¹⁵N-labeled internal standards [1], Mecobalamin-d3 offers a distinct advantage for studies focused specifically on methylcobalamin. The deuterium labeling provides a +3 Da mass shift, allowing for clear MS/MS distinction from the unlabeled analyte. In contrast, ¹⁵N-labeled cobalamins may have different labeling efficiencies and require more complex synthesis. Mecobalamin-d3 is the direct isotopic analog for mecobalamin, ensuring identical chromatographic retention time and ionization efficiency, which is critical for accurate quantification in complex matrices. Using a ¹⁵N-labeled standard might be acceptable for multi-cobalamin panels, but Mecobalamin-d3 is the optimal choice for targeted mecobalamin assays.

Stable Isotope Dilution Assay Vitamin B12 LC-MS/MS

Optimal Application Scenarios for Mecobalamin-d3 in Analytical and Preclinical Research


Quantitative Bioanalysis of Mecobalamin in Pharmacokinetic Studies

Mecobalamin-d3 is essential for the development and validation of sensitive LC-MS/MS methods to quantify mecobalamin in human plasma for pharmacokinetic studies. Its use as a stable isotope-labeled internal standard enables the method to achieve the ≤15% accuracy and precision required by regulatory guidelines, even at low concentrations (0.05–20 ng/mL) . This allows researchers to accurately measure drug exposure and determine pharmacokinetic parameters, which is critical for generic drug development and clinical trial support. Without Mecobalamin-d3, reliable quantification of endogenous and dosed mecobalamin is not feasible.

Tissue Distribution and Metabolism Studies of Vitamin B12 Analogs

In preclinical studies investigating the tissue-specific uptake and metabolism of mecobalamin versus other cobalamins (e.g., cyanocobalamin), Mecobalamin-d3 serves as an indispensable internal standard. Given that mecobalamin shows greater liver uptake than cyanocobalamin in rat models , the use of a non-isotopic internal standard would introduce systematic bias. Mecobalamin-d3, being chemically identical to the analyte except for mass, perfectly tracks mecobalamin through extraction and analysis, ensuring that observed differences in tissue distribution reflect true biological phenomena rather than analytical artifacts.

Method Validation for Clinical and Regulatory Bioanalysis

Mecobalamin-d3 is a critical component in the formal method validation process for bioanalytical assays intended for regulatory submission (e.g., FDA, EMA). Its high isotopic purity (≥98% deuterium incorporation) and stability profile (comparable to the analyte, stable for 205 days frozen) [1] ensure that the internal standard does not introduce variability or degradation over the course of validation. This enables the demonstration of method robustness, precision, and accuracy, which are prerequisites for using the method in clinical trial sample analysis.

Development of Food and Dietary Supplement Vitamin B12 Assays

For the quantitative analysis of mecobalamin in complex food matrices or dietary supplements, Mecobalamin-d3 is used as an internal standard in stable isotope dilution assays. Its ability to correct for matrix effects (e.g., ion suppression from lipids or proteins) is crucial for achieving accurate and reproducible results, as demonstrated in methods for cobalamin quantification in meat products [1]. This application is essential for quality control, nutritional labeling verification, and research into vitamin B12 bioavailability.

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